molecular formula C13H20BNO4 B2926162 Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 1351379-23-1

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2926162
CAS No.: 1351379-23-1
M. Wt: 265.12
InChI Key: NHPUXVHVQMUOAU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H20BNO4 and its molecular weight is 265.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A significant application of this compound lies in its role as a boric acid ester intermediate with benzene rings. It is obtained through a three-step substitution reaction, and its structure is confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) studies have been employed for crystallographic and conformational analyses, revealing that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are investigated, unveiling some physicochemical properties (Huang et al., 2021).

Catalytic Applications

The compound finds use in catalytic processes, such as in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation. This reaction showcases the compound's utility in facilitating regioselective transformations with excellent yields and complete regioselectivity, leading to the formation of adducts with significant synthetic value (Zhu, Lan, & Kwon, 2003).

Material Science

In the realm of materials science, the compound is used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units. These polymers exhibit remarkable solubility in common organic solvents and are synthesized through palladium-catalyzed polycondensation. Their molecular weights range significantly, and they have been characterized to determine their solubility, molecular weight, and other essential properties (Welterlich, Charov, & Tieke, 2012).

Luminescent Properties

Another application is in the synthesis and study of fluorene copolymers bearing DCM pendants, which are synthesized by polymerizing related boric acid ester intermediates. These copolymers display unique luminescent properties, characterized by their molecular weight determination, elemental analysis, and spectroscopic studies, illustrating their potential in optoelectronic applications (Cheon et al., 2005).

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are commonly used in organic synthesis and are known to interact with various biological targets .

Mode of Action

The compound, being a boronic ester, is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This forms a new carbon-carbon bond, which is a key step in many synthetic pathways .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a fundamental process in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally sensitive to hydrolysis, which could influence their bioavailability and stability .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled during the use of this compound in synthetic reactions.

Properties

IUPAC Name

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(11(16)17-6)15(5)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUXVHVQMUOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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